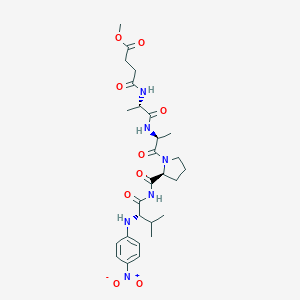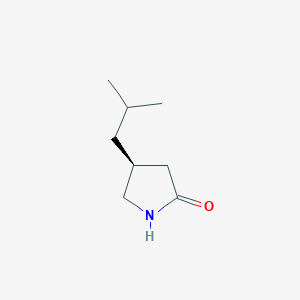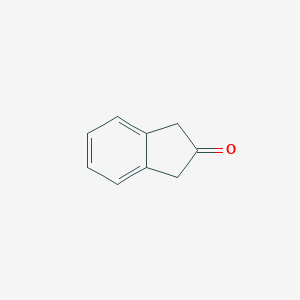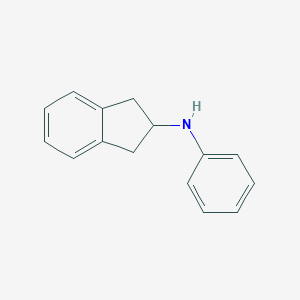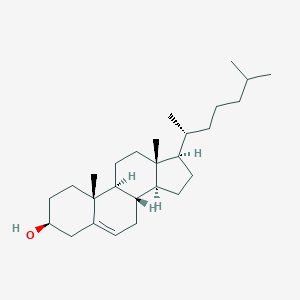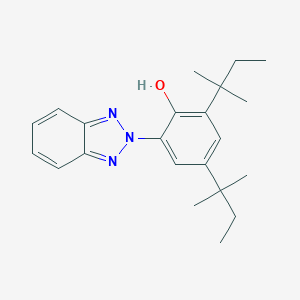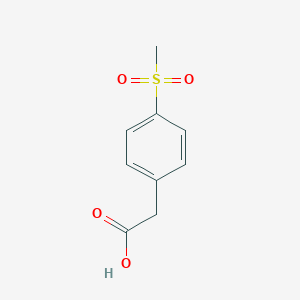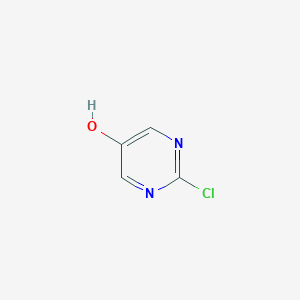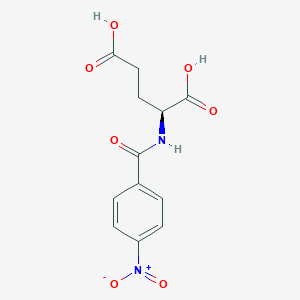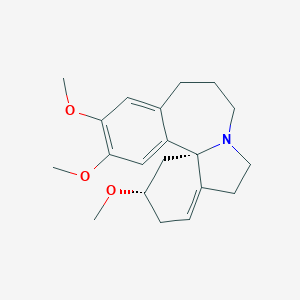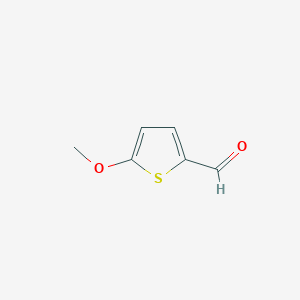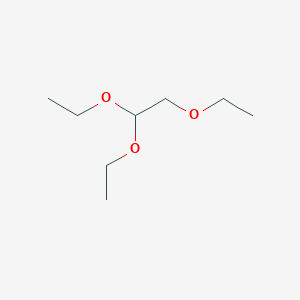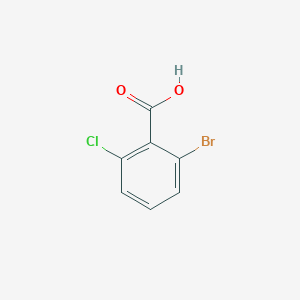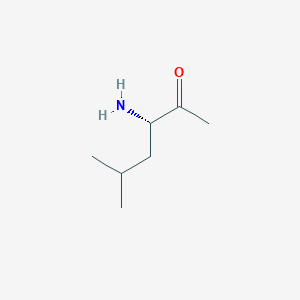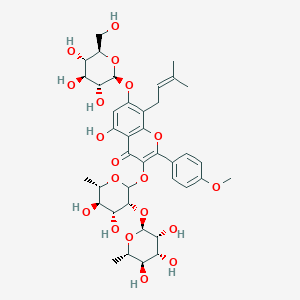
宝藿素VI
描述
Synthesis Analysis
The eco-efficient biphasic enzymatic hydrolysis method has been developed for the green production of baohuosides, including Baohuoside I, showcasing an improved synthesis approach with high efficiency and low environmental impact (Shen et al., 2019). This method exhibits a significant improvement over conventional acid hydrolysis techniques, suggesting a potential pathway for Baohuoside VI synthesis as well.
Molecular Structure Analysis
Research on Baohuoside I and related compounds indicates detailed molecular structure elucidation, primarily through advanced analytical techniques. Although specific studies on Baohuoside VI's molecular structure are scarce, the structural analysis of closely related compounds can provide insights into its potential molecular configuration and functional groups, given the similarities within flavonoids in the Epimedium genus.
Chemical Reactions and Properties
Baohuoside compounds undergo various chemical reactions, significantly influenced by their molecular structure. For instance, Baohuoside I's reactivity under certain conditions suggests potential pathways for derivative synthesis and modifications (Jin et al., 2012). Such reactions can provide a basis for understanding Baohuoside VI's chemical behavior and its interactions with other substances.
Physical Properties Analysis
The physical properties of baohuosides, including solubility, particle size, and phase behavior, are crucial for their application and effectiveness. Studies on Baohuoside I-phospholipid complexes reveal efforts to enhance solubility and bioavailability, suggesting similar considerations could apply to Baohuoside VI (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of baohuosides, such as their reactivity, stability, and interaction with biological molecules, are key to their pharmacological effects. For instance, the interaction of Baohuoside I with cellular components to induce apoptosis in cancer cells offers insights into the potential mechanisms through which Baohuoside VI may exert similar effects (Song et al., 2012).
科学研究应用
安全和危害
When handling Baohuoside VI, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Baohuoside VI, also known as Epimedin C, is a flavonoid isolated from the herbs of Epimedium brevicornum Maxim . It exhibits immunostimulatory and anticancer activities . The primary targets of Baohuoside VI are tumor cells and osteoclasts .
Mode of Action
Baohuoside VI interacts with its targets in several ways. In tumor cells, it inhibits their proliferation . In osteoclasts, it inhibits their formation and bone resorption function . It also interacts with arginine (ARG) at position 106 of the CYP3A4 enzyme through hydrogen bonding .
Biochemical Pathways
Baohuoside VI affects multiple biochemical pathways. It inhibits osteoclast differentiation by ameliorating the activation of the MAPK and NF-kB pathways and reducing the expression of uPAR . It also impacts the metabolism of tofacitinib, a drug used to treat arthritis, by interacting with the CYP3A4 enzyme .
Pharmacokinetics
Baohuoside VI’s pharmacokinetics are influenced by its interaction with other substances. For example, it has been observed to enhance the area under the concentration-time curve (AUC) of tofacitinib and decrease the clearance (CL) of tofacitinib . The impact of Baohuoside VI on tofacitinib metabolism may be a mixture of non-competitive and competitive inhibition .
Result of Action
The molecular and cellular effects of Baohuoside VI’s action are significant. It inhibits tumor angiogenesis in multiple myeloma via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor signaling pathway . It also inhibits osteoclastogenesis and protects against ovariectomy-induced bone loss .
属性
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-OODDLEJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923099 | |
| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119760-73-5 | |
| Record name | Baohuoside VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Baohuoside VI?
A1: Baohuoside VI is a flavonol glycoside. While its exact molecular weight isn't specified in the provided abstracts, its structure is described as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside [, ]. This complex structure points to a high molecular weight. Spectroscopic data, including UV, IR, MS, 1HNMR, and 13CNMR, have been used to confirm its structure [, ].
Q2: From which plant species has Baohuoside VI been isolated?
A2: Baohuoside VI has been isolated from the aerial parts of Epimedium acuminatum [, ] and Epimedium davidii []. These findings suggest that Baohuoside VI might be present in other species within the Epimedium genus, warranting further investigation.
Q3: Are there any other flavonoids found alongside Baohuoside VI in Epimedium species?
A3: Yes, several other flavonoids have been identified alongside Baohuoside VI in various Epimedium species. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



